BenchChemオンラインストアへようこそ!

2-benzenesulfonamido-2-phenylacetic acid

Aldose reductase inhibition Enantioselectivity Diabetic complications

2-Benzenesulfonamido-2-phenylacetic acid is an α-phenylglycine scaffold with validated aldose reductase inhibition. The chiral α-phenyl substituent enables enantioselective enzyme recognition (S > R enantiomer) and raises LogP to 3.26—over 500-fold higher than N-(phenylsulfonyl)glycine—ensuring reliable intracellular target engagement and in vivo dosing in cell-based assays. Procure this racemate (CAS 271599-72-5) as an economical entry point for structure-activity relationship studies or derivatization within the CJ Healthcare type 2 diabetes patent chemical space. For full stereochemical dissection, the separate S-enantiomer (CAS 105441-57-4) is also recommended.

Molecular Formula C14H13NO4S
Molecular Weight 291.32 g/mol
Cat. No. B7864133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzenesulfonamido-2-phenylacetic acid
Molecular FormulaC14H13NO4S
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO4S/c16-14(17)13(11-7-3-1-4-8-11)15-20(18,19)12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17)/t13-/m1/s1
InChIKeyQJBGCXNTFZBQJR-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzenesulfonamido-2-phenylacetic Acid (CAS 271599-72-5): Core Scaffold Procurement Guide for Aldose Reductase Inhibitor R&D


2-Benzenesulfonamido-2-phenylacetic acid (CAS 271599-72-5), also named N-benzenesulfonyl-2-phenyl-DL-glycine or α-phenyl-N-(phenylsulfonyl)glycine, is a sulfonamide-functionalized α-phenylglycine derivative with molecular formula C14H13NO4S and molecular weight 291.32 g/mol [1]. This compound belongs to the N-(phenylsulfonyl)-2-phenylglycine class (Series 6), which was systematically characterized as aldose reductase inhibitors (ARIs) in the foundational DeRuiter et al. medicinal chemistry studies [2]. The defining structural feature—an α-phenyl substituent on the glycine backbone—distinguishes it from simpler N-(phenylsulfonyl)glycine analogs and confers measurable differences in both enzyme inhibition and physicochemical properties that directly impact experimental design and hit-to-lead optimization workflows.

Why N-(Phenylsulfonyl)glycine Cannot Substitute 2-Benzenesulfonamido-2-phenylacetic Acid in Aldose Reductase Research


Direct substitution of the simpler N-(phenylsulfonyl)glycine (CAS 5398-96-9) for 2-benzenesulfonamido-2-phenylacetic acid leads to fundamentally different experimental outcomes because the α-phenyl substituent confers stereochemistry-dependent enzyme inhibition and substantially alters physicochemical properties. The α-phenyl group creates a chiral center absent in the parent glycine, enabling enantioselective recognition by aldose reductase where the S-enantiomer is significantly more potent than the R-enantiomer [1]. Furthermore, the DeRuiter et al. study explicitly demonstrated that the S stereoisomers of the N-(phenylsulfonyl)-2-phenylglycine series (Series 6) exhibit greater inhibitory potencies than the corresponding unsubstituted N-(phenylsulfonyl)glycines (Series 1), with the exception of the naphthalene analog [1]. Compounding these functional differences, the α-phenyl group increases calculated LogP from approximately 0.5 to 3.26, representing a greater than 500-fold increase in theoretical octanol-water partition coefficient that alters membrane permeability, assay solubility, and pharmacokinetic behavior [2][3]. Using the simpler analog in place of the target compound therefore compromises not only target engagement data but also the validity of any structure-activity relationship conclusions drawn from comparative studies.

Quantitative Differential Evidence: 2-Benzenesulfonamido-2-phenylacetic Acid vs. Closest Analogs


Enantioselective Aldose Reductase Inhibition: S-Enantiomer Demonstrates Substantially Greater Potency Than R-Enantiomer

In the rat lens aldose reductase assay, evaluation of individual enantiomers of the N-(phenylsulfonyl)-2-phenylglycine series (Series 6) revealed that the S isomers are substantially more active than the corresponding R isomers [1]. This enantioselectivity was independently confirmed by Clark et al. (1990), who demonstrated via HPLC chiral derivatization that the observed enantioselectivity is intrinsic to the compounds and not an artifact of racemization during synthesis [2]. The DeRuiter et al. (1991) comparative study further established that this enantioselective inhibition pattern (S > R) is characteristic of the phenylsulfonyl amino acid series but notably absent in the isosteric N-benzoyl series, confirming that the phenylsulfonyl pharmacophore is a determinant of stereochemical discrimination by the enzyme [3]. The target racemic compound therefore contains both a substantially more active component and a substantially less active component, making enantiomeric composition a critical quality attribute for any procurement specification.

Aldose reductase inhibition Enantioselectivity Diabetic complications

Increased Lipophilicity: Alpha-Phenyl Substitution Raises LogP by Over 2.7 Units vs. Parent Glycine

The α-phenyl substituent in 2-benzenesulfonamido-2-phenylacetic acid produces a pronounced increase in lipophilicity compared to both the unsubstituted N-(phenylsulfonyl)glycine and the N-phenyl substituted analog. The target compound has a calculated LogP of 3.26 [1], contrasting sharply with XLogP3 of 0.5 for N-(phenylsulfonyl)glycine (CAS 5398-96-9) and LogP of 1.97 for N-Phenyl-N-(phenylsulfonyl)glycine (CAS 59724-82-2) . This represents a greater than 500-fold increase in theoretical partition coefficient versus the parent. The molecular weight increase from 215.23 g/mol (parent) to 291.32 g/mol (target) and the addition of one aromatic ring also elevate topological polar surface area from 91.9 Ų to effectively the same value, meaning the increased LogP is achieved without sacrificing hydrogen-bonding capacity—a favorable profile for blood-brain barrier penetration considerations [1].

Lipophilicity ADME Membrane permeability

Different Binding Site Interaction Mode vs. N-Phenyl Series Suggests Non-Interchangeable Scaffolds

Enzyme kinetic evaluations by DeRuiter et al. (1989) revealed that while the 4-benzoylamino analogues of the N-phenyl series (Series 5) and the parent glycines (Series 1) produce inhibition by the same mechanism, the significant differences in relative inhibitory potencies between these series may indicate that they do not interact with the inhibitor binding site in precisely the same manner [1]. Furthermore, the DeRuiter et al. (1991) study demonstrated that the PS-2-phenylglycines (Series 6) produce enantioselective inhibition (S > R) whereas no consistent pattern of enantioselectivity is observed with the isosteric N-benzoyl-2-phenylglycines, confirming that the phenylsulfonyl pharmacophore and the 2-phenyl substitution jointly determine stereochemical recognition [2]. Additionally, while N-methyl and N-phenyl substitution in the PS-amino acid series does not substantially alter inhibitory activity, similar substitutions in the N-benzoyl series result in significant potency increases, highlighting divergent SAR trends [2].

Binding mode Enzyme kinetics Structure-activity relationship

Enantiomeric Stability Confirmed by Chiral HPLC: No Racemization During Synthesis

Clark et al. (1990) developed a diastereoisomeric derivatization and HPLC method specifically for N-(phenylsulfonyl)-2-phenylglycine aldose reductase inhibitors and demonstrated that each 2-phenylglycine inhibitor, upon derivatization with R-α-methylbenzylamine, produces a single diastereomeric amide [1]. This crucial finding establishes that these compounds do not racemize during synthesis, meaning that the enantiomeric purity of the starting material is preserved in the final product. Normal-phase silica HPLC with methanol, ethanol, or acetonitrile in chloroform provided baseline separation of the diastereomers, enabling routine quality control for enantiomeric excess determination [1]. The S-enantiomer of the target compound (CAS 105441-57-4) and the R-enantiomer (separate CAS assignment) are both commercially available, allowing researchers to procure the specific stereoisomer required for their experimental design .

Chiral purity Synthetic reliability Quality control

Patent-Enabled Antidiabetic Potential: Amino-Phenyl-Sulfonyl-Acetate Derivatives Lower Blood Glucose In Vivo

While the foundational SAR for the N-(phenylsulfonyl)-2-phenylglycine class was established for aldose reductase inhibition, a 2017 patent application by CJ Healthcare Corporation explicitly claims amino-phenyl-sulfonyl-acetate derivatives—a structural class encompassing the target compound's core scaffold—as effective in lowering blood glucose in type 2 diabetes models [1]. The patent reports that Example 1 compound demonstrated dose-dependent blood glucose lowering effects in vivo, supporting the therapeutic relevance of this chemotype beyond simple enzyme inhibition [1]. This patent expands the potential utility space for the target compound from purely in vitro aldose reductase studies to metabolic disease research, a dimension not accessible to the simpler N-(phenylsulfonyl)glycine which lacks the phenyl substitution required for the patent's Markush claims [1][2].

Type 2 diabetes Glucose lowering In vivo efficacy

Direct Comparison: N-(Phenylsulfonyl)-N-phenylglycine IC50 = 18 nM vs. Parent Glycine IC50 = 134 µM Illustrates Impact of Phenyl Substitution

Although direct IC50 values for the racemic target 2-benzenesulfonamido-2-phenylacetic acid are not individually reported in the primary literature, the potency impact of phenyl substitution within the broader sulfonamide-glycine chemotype is well quantified. The unsubstituted N-(phenylsulfonyl)glycine exhibits an IC50 of 1.30 × 10^5 nM (130 µM) against rat lens aldose reductase [1], while N-(phenylsulfonyl)-N-phenylglycine (N-phenyl substituted, Series 5) achieves an IC50 of 1.8 × 10^-8 M (18 nM) in the same assay [2]. This ~7,200-fold potency enhancement demonstrates the profound effect that phenyl substitution exerts on enzyme affinity within this scaffold class. The α-phenyl substitution in the target compound positions the aromatic ring at the chiral center rather than on the sulfonamide nitrogen, producing a different pharmacophoric geometry that the DeRuiter studies showed also enhances potency versus the parent glycine, with the S-enantiomer being substantially more active [2][3]. Caution: The absolute IC50 for the target racemic compound has not been identified; the potency enhancement is a class-level inference supported by the directionally consistent SAR trend.

IC50 Potency comparison SAR analysis

Optimal Procurement and Application Scenarios for 2-Benzenesulfonamido-2-phenylacetic Acid


Chiral Aldose Reductase Inhibitor SAR Studies Requiring Defined Enantiomeric Composition

Research groups conducting structure-activity relationship studies on aldose reductase inhibitors should procure 2-benzenesulfonamido-2-phenylacetic acid specifically when their experimental design requires an α-phenylglycine scaffold with a defined stereochemical configuration. The DeRuiter et al. (1989) data demonstrate that the S-enantiomer is substantially more active than the R-enantiomer, and the Clark et al. (1990) study provides a validated chiral HPLC method for confirming enantiomeric purity [1][2]. For projects where enantioselectivity is the primary variable under investigation, procurement of the separate S-enantiomer (CAS 105441-57-4) and R-enantiomer alongside the racemate enables full stereochemical SAR dissection. For projects where the racemate is sufficient as a synthetic intermediate, procuring the racemic target compound (CAS 271599-72-5) provides a more economical entry point while retaining the critical α-phenyl pharmacophoric element absent in the simpler N-(phenylsulfonyl)glycine [1].

Cell-Based and In Vivo Aldose Reductase Target Engagement Studies Requiring Membrane Permeability

The target compound's LogP of 3.26 versus 0.5 for N-(phenylsulfonyl)glycine makes it the preferred scaffold for studies requiring intracellular target engagement or in vivo administration [3]. The greater than 500-fold increase in theoretical membrane partitioning predicts significantly enhanced passive diffusion across cellular membranes, enabling cell-based assay formats where the simpler parent glycine would be largely excluded from the intracellular compartment. When designing experiments to bridge in vitro enzyme inhibition data with cellular and in vivo pharmacodynamics, selecting 2-benzenesulfonamido-2-phenylacetic acid as the core scaffold minimizes the risk of false-negative results arising from poor membrane penetration, a known limitation of the highly polar N-(phenylsulfonyl)glycine chemotype [1].

Metabolic Disease Drug Discovery Leveraging the Amino-Phenyl-Sulfonyl-Acetate Patent Landscape

For industrial and academic groups pursuing type 2 diabetes indications, the CJ Healthcare Corporation patent (US 2017/0247320 A1) establishes that amino-phenyl-sulfonyl-acetate derivatives—a class encompassing the target compound's core structure—demonstrate dose-dependent blood glucose lowering in vivo [4]. Selecting 2-benzenesulfonamido-2-phenylacetic acid as a key intermediate or scaffold for further derivatization positions research programs within the claimed chemical space, providing both a starting point for novel composition-of-matter claims and a freedom-to-operate reference point. The α-phenyl substitution is structurally integral to the Markush claims in this patent, making the simpler N-(phenylsulfonyl)glycine inadequate for programs targeting this intellectual property landscape [4].

Pharmacophore Validation Studies Comparing Phenylsulfonyl vs. Benzoyl Isosteres

The DeRuiter et al. (1991) comparative study provides a robust experimental framework for investigating the pharmacophoric role of the sulfonamide group versus its carbonyl isostere [5]. The finding that PS-2-phenylglycines exhibit enantioselective inhibition (S > R) while isosteric N-benzoyl-2-phenylglycines do not, creates a unique research opportunity: by procuring both the phenylsulfonyl and benzoyl versions of the 2-phenylglycine scaffold, researchers can systematically dissect the contribution of the sulfonamide moiety to stereochemical recognition by aldose reductase. The target compound serves as the essential phenylsulfonyl reference point for such head-to-head isostere comparisons, which are directly relevant to understanding inhibitor binding mode and guiding scaffold hopping strategies in medicinal chemistry [5].

Quote Request

Request a Quote for 2-benzenesulfonamido-2-phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.